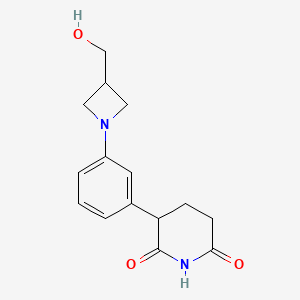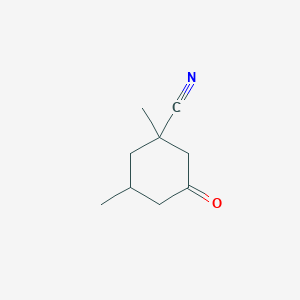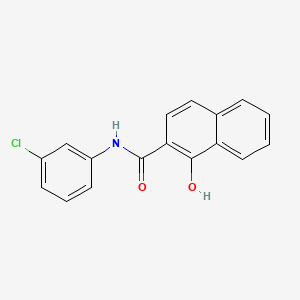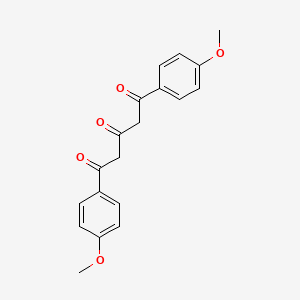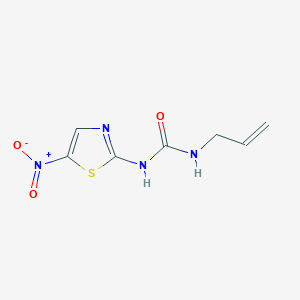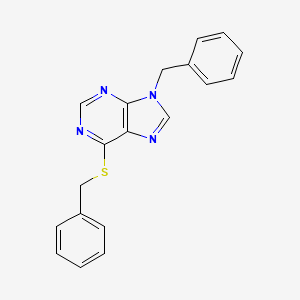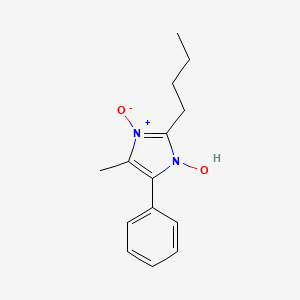
2-Butyl-4-methyl-3-oxo-5-phenyl-1H-3lambda~5~-imidazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, with its specific substituents, offers potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method is the Debus-Radiszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxido group, leading to different functionalized imidazole derivatives.
Substitution: The phenyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications.
Scientific Research Applications
2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its potential therapeutic properties, particularly in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole involves its interaction with specific molecular targets. The oxido group and the imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
1,3-Diazole: Known for its broad range of chemical and biological properties.
4-Phenyl-1H-imidazole: Another imidazole derivative with significant biological activities.
2-Methyl-4-phenyl-imidazole: Similar in structure but with different substituents, leading to varied applications.
Uniqueness: 2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole stands out due to its specific substituents, which confer unique chemical and biological properties
Properties
CAS No. |
58099-81-3 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-butyl-1-hydroxy-4-methyl-3-oxido-5-phenylimidazol-3-ium |
InChI |
InChI=1S/C14H18N2O2/c1-3-4-10-13-15(17)11(2)14(16(13)18)12-8-6-5-7-9-12/h5-9,18H,3-4,10H2,1-2H3 |
InChI Key |
CAIORSUOYPRKLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=[N+](C(=C(N1O)C2=CC=CC=C2)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


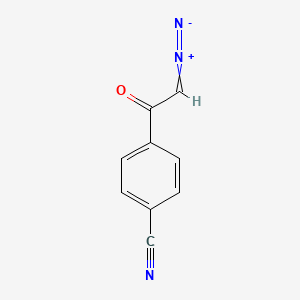
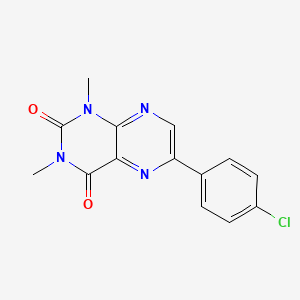
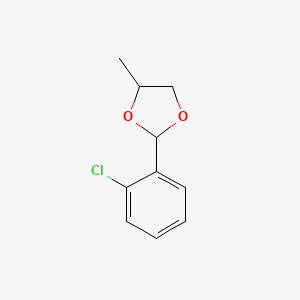

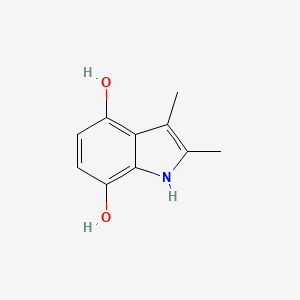
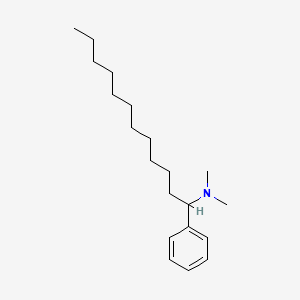
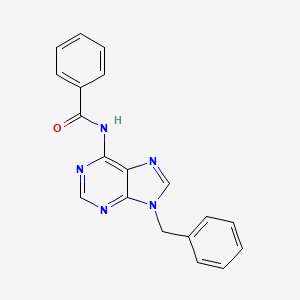
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
